(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate
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Overview
Description
(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate is a versatile chemical compound with a complex structure. It is used in various scientific research fields, including pharmaceuticals, organic synthesis, and material science. This compound’s unique properties make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate typically involves the reaction of 2,5-dichlorophenol with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can replace the methoxy or chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinate or thiol compounds, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules in organic synthesis.
Biology: The compound is used in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired pharmacological or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate
- (2,5-Dichlorophenyl) 4-methoxy-2,4-dimethylbenzenesulfonate
- (2,5-Dichlorophenyl) 5-ethoxy-2,4-dimethylbenzenesulfonate
Uniqueness
(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2,5-dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-6-10(2)15(8-13(9)20-3)22(18,19)21-14-7-11(16)4-5-12(14)17/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIQATOODRXXJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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